molecular formula C16H11IO2 B13776446 3-Iodo-2-p-tolylchromen-4-one

3-Iodo-2-p-tolylchromen-4-one

Cat. No.: B13776446
M. Wt: 362.16 g/mol
InChI Key: STUGIDBUPQTKLP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-p-tolylchromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Iodo-2-p-tolylchromen-4-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Iodo-2-p-tolylchromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

  • 2-Iodo-3-p-tolylchromen-4-one
  • 3-Bromo-2-p-tolylchromen-4-one
  • 3-Chloro-2-p-tolylchromen-4-one

Comparison: 3-Iodo-2-p-tolylchromen-4-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability can lead to different interaction patterns with biological targets and reagents, making it a valuable compound for specific applications .

Properties

Molecular Formula

C16H11IO2

Molecular Weight

362.16 g/mol

IUPAC Name

3-iodo-2-(4-methylphenyl)chromen-4-one

InChI

InChI=1S/C16H11IO2/c1-10-6-8-11(9-7-10)16-14(17)15(18)12-4-2-3-5-13(12)19-16/h2-9H,1H3

InChI Key

STUGIDBUPQTKLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)I

Origin of Product

United States

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